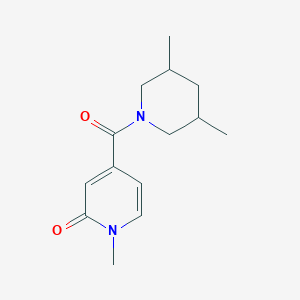
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one, also known as DMPO, is a stable free radical scavenger that has been widely used in scientific research. DMPO is a synthetic compound that has been synthesized by several methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one acts as a free radical scavenger by trapping free radicals and forming stable adducts. The mechanism of 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one action involves the reaction of 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one with a free radical to form a 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one adduct, which can be detected by EPR spectroscopy. 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one adducts have been used to identify the types of free radicals generated in biological systems, such as superoxide and hydroxyl radicals.
Biochemical and Physiological Effects:
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been shown to protect against oxidative stress-induced cell damage and to reduce inflammation in animal models of disease. 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has several advantages for lab experiments, including its stability, its ability to trap free radicals and form stable adducts, and its compatibility with various analytical techniques, such as EPR spectroscopy. However, 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one research, including the development of new synthetic methods for 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one, the investigation of the role of free radicals in the pathogenesis of various diseases, and the development of new therapeutic interventions based on 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one. Additionally, the use of 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one in combination with other antioxidants and anti-inflammatory agents may enhance its therapeutic potential. Finally, the development of new analytical techniques for the detection and quantification of 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one adducts may improve our understanding of the mechanism of action of 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one and its role in free radical biology.
Méthodes De Synthèse
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one can be synthesized by several methods, including the reaction of 2-methyl-4-nitropyridine-1-oxide with 3,5-dimethylpiperidine, and the reaction of 2-methyl-4-nitropyridine-1-oxide with 3,5-dimethylpiperidine-1-carboxylic acid. The latter method is more efficient and has a higher yield. 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one can be purified by recrystallization from ethanol.
Applications De Recherche Scientifique
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been widely used in scientific research, particularly in the field of free radical biology. 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one is a stable free radical scavenger that can trap free radicals and form stable adducts, which can be detected by electron paramagnetic resonance (EPR) spectroscopy. 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been used to study the mechanism of free radical generation in biological systems, such as the production of superoxide and hydroxyl radicals in mitochondria and the role of free radicals in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
IUPAC Name |
4-(3,5-dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-11(2)9-16(8-10)14(18)12-4-5-15(3)13(17)7-12/h4-5,7,10-11H,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGADPIUCOAFFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=O)N(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

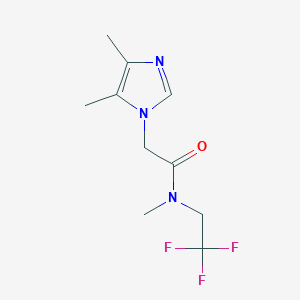
![5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7553522.png)
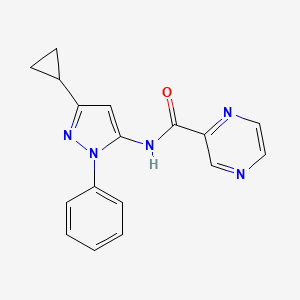
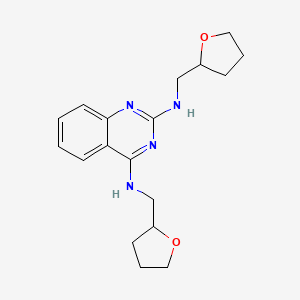
![3-(1-Methylpyrazol-4-yl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7553537.png)
![2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7553552.png)
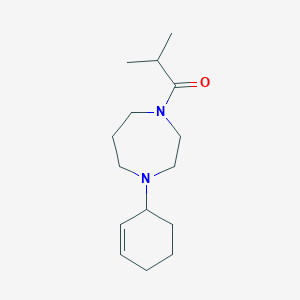
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)
![1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7553594.png)
![[2-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B7553595.png)
![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-2,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B7553603.png)
![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)
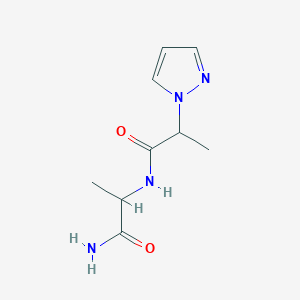
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide](/img/structure/B7553611.png)